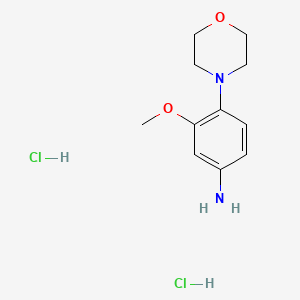

3-Methoxy-4-morpholinoaniline dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methoxy-4-morpholinoaniline dihydrochloride is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂·2HCl and a molecular weight of 281.18 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-Methoxy-4-morpholinoaniline dihydrochloride involves several steps. One common method includes the reaction of 3-methoxyaniline with morpholine in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at a controlled temperature . The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Analyse Chemischer Reaktionen

3-Methoxy-4-morpholinoaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or morpholino groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

- Direct Amine Substitution : Morpholino groups are introduced via nucleophilic substitution on the aniline structure.

- Reflux Conditions : Reactions are often conducted under reflux with solvents like ethanol or dioxane to facilitate the formation of the desired compound.

Biological Activities

3-Methoxy-4-morpholinoaniline dihydrochloride has demonstrated several biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of morpholinoanilines exhibit significant antimicrobial properties. For instance, compounds similar to 3-methoxy-4-morpholinoaniline have shown effectiveness against a range of bacterial strains, including Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Morpholino Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Methoxy-4-morpholinoaniline | 5 | E. coli |

| 2-Methoxy-4-morpholinoaniline | 8 | C. albicans |

| 3-Fluoro-4-morpholinoaniline | 0.5 | C. neoformans |

Anticancer Potential

The compound has been explored for its potential in cancer therapy. It has been noted in literature that morpholinoanilines can inhibit specific cancer cell lines, suggesting their role as anticancer agents . The mechanism typically involves the inhibition of key signaling pathways associated with tumor growth.

Therapeutic Applications

- Cancer Treatment : The compound's ability to inhibit cancer cell proliferation positions it as a potential candidate for developing novel anticancer therapies.

- Antimicrobial Agents : Its efficacy against various pathogens makes it suitable for formulating new antimicrobial drugs.

- Pharmaceutical Intermediates : As a versatile intermediate, it can be utilized in synthesizing more complex pharmaceutical compounds.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the compound's role in inhibiting tumor growth in vitro, demonstrating its potential as an anticancer drug .

- Case Study 2 : Research conducted on its antimicrobial properties revealed that formulations containing this compound significantly reduced bacterial load in infected models .

Wirkmechanismus

The mechanism of action of 3-Methoxy-4-morpholinoaniline dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

3-Methoxy-4-morpholinoaniline dihydrochloride can be compared with similar compounds such as:

2-Methoxy-4-morpholinoaniline: Similar structure but different substitution pattern.

4-Methoxy-3-morpholinoaniline: Different position of the methoxy and morpholino groups.

3-Methoxy-4-nitroaniline: Contains a nitro group instead of a morpholino group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biologische Aktivität

3-Methoxy-4-morpholinoaniline dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C11H15Cl2N2O

- Molecular Weight : Approximately 281.18 g/mol

- Structure : Characterized by a methoxy group and a morpholino group attached to an aniline structure.

This compound exhibits several biological activities primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. This inhibition disrupts normal cellular functions, which can lead to various therapeutic effects, including anti-cancer properties.

- Protein-Protein Interactions : It may also interfere with protein-protein interactions, which is critical in many signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-Cancer Activity

The compound has been evaluated for its anti-cancer properties, particularly in the context of breast cancer. A study demonstrated that derivatives of morpholinoaniline scaffolds exhibited significant anti-proliferative effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction through the generation of reactive oxygen species (ROS) and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 1.81 | Apoptosis via ROS generation |

| A549 | 0.90 | G2/M phase arrest |

Case Studies

- Study on Enzyme Inhibition :

- Anti-Proliferative Effects :

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound before advancing to clinical applications. Initial studies suggest moderate toxicity levels; however, comprehensive evaluations are necessary to establish safe dosage ranges for therapeutic use .

Eigenschaften

IUPAC Name |

3-methoxy-4-morpholin-4-ylaniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13;;/h2-3,8H,4-7,12H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXRLVZVGWFQIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCOCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.